molecular formula C15H19Cl2N3O3S B2883440 4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide CAS No. 1428040-52-1

4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide

Cat. No. B2883440
CAS RN: 1428040-52-1
M. Wt: 392.3
InChI Key: USTFHHDBORXOLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide, also known as DF-4, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide compounds and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide is not fully understood. However, it has been suggested that 4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide may also induce apoptosis in cancer cells by activating certain signaling pathways. Additionally, 4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide may inhibit the formation of new blood vessels that are necessary for the growth and spread of tumors.
Biochemical and Physiological Effects:
4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2). MMPs are involved in the degradation of extracellular matrix proteins and play a role in tumor invasion and metastasis. COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and tumor growth.

Advantages and Limitations for Lab Experiments

4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has been shown to exhibit potent anti-tumor activity in vitro and in vivo. However, there are also some limitations to using 4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, the mechanism of action of 4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide. One area of research could focus on the development of more potent analogs of 4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide that exhibit improved solubility and selectivity. Another area of research could focus on the identification of the specific enzymes and signaling pathways that are targeted by 4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide. This could provide insight into the mechanism of action of 4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide and lead to the development of more targeted therapies for cancer. Additionally, future research could focus on the use of 4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide in combination with other anti-cancer drugs to improve its efficacy.

Synthesis Methods

4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide can be synthesized by reacting 4,6-dichloropyridine-3-sulfonamide with 2-(diethylamino)-2-(furan-2-yl)ethylamine in the presence of a base such as sodium hydride. The reaction takes place at high temperature and yields 4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide as a white solid. The purity of the compound can be confirmed by various analytical techniques such as HPLC and NMR spectroscopy.

Scientific Research Applications

4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. 4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells.

properties

IUPAC Name

4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2N3O3S/c1-3-20(4-2)12(13-6-5-7-23-13)9-19-24(21,22)14-10-18-15(17)8-11(14)16/h5-8,10,12,19H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTFHHDBORXOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(CNS(=O)(=O)C1=CN=C(C=C1Cl)Cl)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.